![molecular formula C16H23NO4 B14246422 Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- CAS No. 257951-46-5](/img/structure/B14246422.png)
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 . This compound is known for its unique structure, which includes a nonanoic acid backbone with a 2-hydroxy-5-methylphenylamino group attached at the 9th position. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- typically involves the coupling of nonanoic acid derivatives with 2-hydroxy-5-methylphenylamine. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar coupling reactions, such as the Suzuki–Miyaura coupling, are employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with antifungal properties and used as a herbicide.
Pelargonic acid: Another name for nonanoic acid, used in the preparation of plasticizers and lacquers.
Uniqueness
Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- is unique due to its specific structure, which includes a phenylamino group attached to the nonanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
257951-46-5 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
9-(2-hydroxy-5-methylanilino)-9-oxononanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-12-9-10-14(18)13(11-12)17-15(19)7-5-3-2-4-6-8-16(20)21/h9-11,18H,2-8H2,1H3,(H,17,19)(H,20,21) |
Clave InChI |
XIFDPIUTYVHLFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
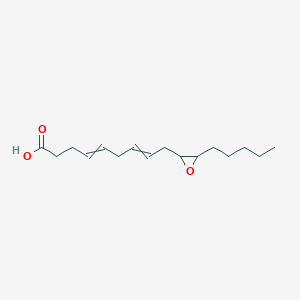
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
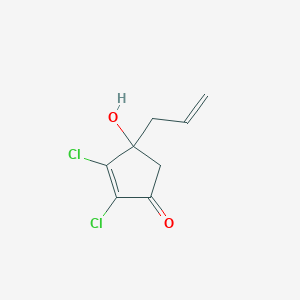
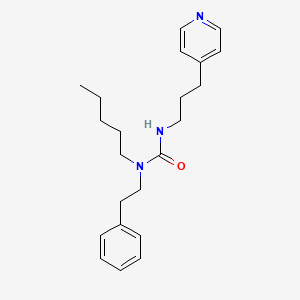
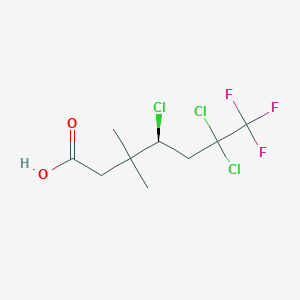
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
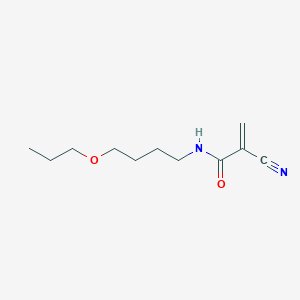
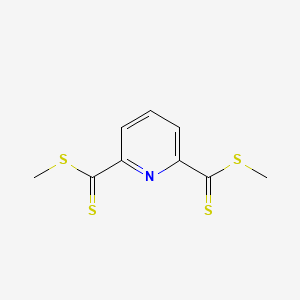
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
